molecular formula C5H5NO3S B13971886 4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid CAS No. 64024-49-3

4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid

Cat. No.: B13971886
CAS No.: 64024-49-3
M. Wt: 159.17 g/mol
InChI Key: LVRUHILKFCNYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with an α-haloketone, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: 4-(Carboxymethyl)-1,2-thiazole-3-carboxylic acid.

    Reduction: 4-(Hydroxymethyl)-1,2-thiazole-3-methanol.

    Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different heterocyclic ring structure.

    4-(Hydroxymethyl)imidazole: Another compound with a hydroxymethyl group but an imidazole ring instead of a thiazole ring.

Uniqueness

4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

64024-49-3

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

IUPAC Name

4-(hydroxymethyl)-1,2-thiazole-3-carboxylic acid

InChI

InChI=1S/C5H5NO3S/c7-1-3-2-10-6-4(3)5(8)9/h2,7H,1H2,(H,8,9)

InChI Key

LVRUHILKFCNYTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NS1)C(=O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.